molecular formula C25H43N3O3 B5989701 1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B5989701
M. Wt: 433.6 g/mol
InChI Key: OYMOXIZAWUYJCK-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes an azocane ring, a methoxy group, and a pyrrolidine moiety. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the azocane ring, followed by the introduction of the methoxy group and the pyrrolidine moiety. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, nucleophilic substitution, and protective group strategies to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine moiety, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol can be compared with other similar compounds, such as:

    2-(Azocan-1-yl)-1-(2-methoxy-5-methylphenyl)ethan-1-amine: This compound shares a similar azocane ring and methoxy group but differs in the position and nature of the substituents.

    2-Methoxyphenyl isocyanate: Although structurally different, this compound also contains a methoxy group and is used in various organic reactions.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in scientific research.

Properties

IUPAC Name

1-(azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N3O3/c1-26(16-17-27-12-8-9-13-27)19-22-10-11-24(30-2)25(18-22)31-21-23(29)20-28-14-6-4-3-5-7-15-28/h10-11,18,23,29H,3-9,12-17,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMOXIZAWUYJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCC1)CC2=CC(=C(C=C2)OC)OCC(CN3CCCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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